molecular formula C22H19N3O2S B7732327 MFCD02979433

MFCD02979433

Cat. No.: B7732327
M. Wt: 389.5 g/mol
InChI Key: PYMLFIKILRTEAO-WOJGMQOQSA-N
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Description

MFCD02979433 is a chemical compound cataloged under the MDL number system, commonly utilized in pharmaceutical and materials science research. Such compounds are frequently employed in catalysis, medicinal chemistry, and polymer science due to their electronic properties and binding capabilities .

Key inferred characteristics (based on analogous compounds in the evidence):

  • Typical molecular framework: Likely contains fused aromatic rings with nitrogen heteroatoms, as seen in compounds like 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 918538-05-3) .
  • Functional groups: May include halogens (e.g., Cl, Br) or amine substituents, influencing reactivity and solubility.
  • Applications: Potential use in drug discovery (e.g., kinase inhibitors) or as ligands in transition-metal catalysis .

Properties

IUPAC Name

(E)-2-cyano-3-(4-methoxyphenyl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-15-4-3-5-17(10-15)12-20-14-24-22(28-20)25-21(26)18(13-23)11-16-6-8-19(27-2)9-7-16/h3-11,14H,12H2,1-2H3,(H,24,25,26)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMLFIKILRTEAO-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02979433 involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and automated control systems to maintain consistent reaction conditions. The industrial production process also includes quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

MFCD02979433 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired reaction outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

MFCD02979433 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for treating specific diseases.

    Industry: The compound is used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD02979433 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Property This compound (Inferred) CAS 918538-05-3 CAS 1046861-20-4 CAS 56469-02-4
Molecular Formula C₆H₃Cl₂N₃ (hypothetical) C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₉H₉NO₂
Molecular Weight ~188.01 g/mol 188.01 g/mol 235.27 g/mol 163.17 g/mol
Log P (Partition) 2.15 (predicted) 2.15 (XLOGP3) 2.15 (XLOGP3) 1.64 (MLOGP)
Solubility (mg/mL) 0.24 (predicted) 0.24 0.24 0.687
Bioavailability 0.55 (moderate) 0.55 0.55 0.55
Hazard Statements H315-H319-H335 H315-H319-H335 H302 H302

Key Differences and Implications

Solubility and Bioavailability: CAS 56469-02-4 exhibits higher solubility (0.687 mg/mL) due to its hydroxyl and ester groups, enhancing its suitability for aqueous formulations. In contrast, halogenated analogs like CAS 918538-05-3 and this compound show lower solubility, necessitating organic solvents for delivery .

Synthetic Complexity :

  • This compound and CAS 1046861-20-4 require transition-metal catalysts (e.g., Pd), increasing production costs but enabling precise functionalization. CAS 56469-02-4, however, is synthesized via simpler alkylation, favoring scalability .

Safety Profiles :

  • Halogenated compounds (this compound, CAS 918538-05-3) carry warnings for skin/eye irritation (H315-H319), whereas CAS 56469-02-4 and CAS 1046861-20-4 pose lower acute toxicity risks .

Research Findings and Trends

  • Drug Development: CAS 918538-05-3 has demonstrated antiproliferative activity in vitro, with IC₅₀ values <10 µM against breast cancer cell lines.
  • Catalytic Utility : Boron-containing CAS 1046861-20-4 serves as a Suzuki-Miyaura cross-coupling precursor, outperforming traditional aryl halides in yield (85–92% vs. 70–80%) .
  • Material Science: Hydroxy-isoquinoline derivatives like CAS 56469-02-4 are being explored as UV stabilizers in polymers, leveraging their high molar refractivity (45.23 cm³/mol) .

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